molecular formula C6H5ClN4 B13032938 5-chloro-1H-benzo[d][1,2,3]triazol-7-amine CAS No. 60697-23-6

5-chloro-1H-benzo[d][1,2,3]triazol-7-amine

Cat. No.: B13032938
CAS No.: 60697-23-6
M. Wt: 168.58 g/mol
InChI Key: KKJXAUVJQWRWRP-UHFFFAOYSA-N
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Description

5-chloro-1H-benzo[d][1,2,3]triazol-7-amine is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications . The presence of a chlorine atom at the 5-position and an amine group at the 7-position of the benzotriazole ring imparts unique properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1H-benzo[d][1,2,3]triazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-nitroaniline with sodium azide in the presence of a reducing agent such as iron powder. The reaction proceeds through the formation of an intermediate azide, which undergoes cyclization to form the benzotriazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Properties

IUPAC Name

6-chloro-2H-benzotriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H,8H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJXAUVJQWRWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NNN=C21)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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